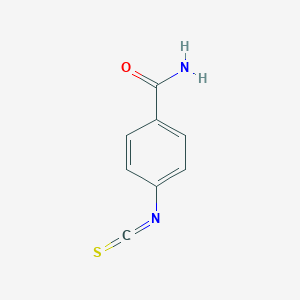

4-Isothiocyanatobenzamide

Vue d'ensemble

Description

Synthesis Analysis

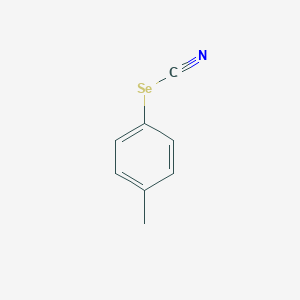

The synthesis of isothiocyanates, including 4-Isothiocyanatobenzamide, can be achieved through various methods. One method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the sulfurization of isocyanides with elemental sulfur and catalytic amounts of amine bases .

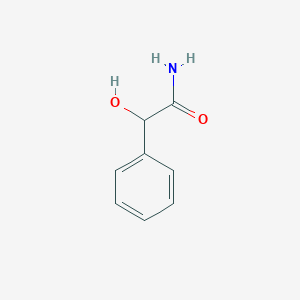

Molecular Structure Analysis

The molecular structure of 4-Isothiocyanatobenzamide can be analyzed using various techniques such as X-ray diffraction, electron diffraction, and spectroelectrochemistry .

Chemical Reactions Analysis

The chemical reactions involving 4-Isothiocyanatobenzamide can be analyzed using a combination of chemical reactions and stoichiometric calculations in a methodology called quantitative analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isothiocyanatobenzamide can be analyzed using various techniques. These properties include characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume .

Applications De Recherche Scientifique

Isothiocyanates, including 4-Isothiocyanatobenzamide, have been studied for their disease preventive and therapeutic effects. Clinical trials have explored their use against diseases ranging from cancer to autism, suggesting potential for incorporation into disease mitigation efforts (Palliyaguru et al., 2018).

4-Isothiocyanatobenzamide is used in the synthesis of advanced materials. For example, in the development of fluorescent probes for detecting metal ions such as Cd2+ and Zn2+, 4-Isothiocyanatobenzamide derivatives have shown significant promise (Xu et al., 2014).

It has applications in pharmaceutical synthesis. For instance, 4-Isothiocyanatobenzamide was utilized in the synthesis of the androgen receptor antagonist MDV3100, highlighting its role in the development of therapeutic agents (Li Zhi-yu, 2012).

Its derivatives are being investigated for potential use in treating ocular diseases like glaucoma. 4-Aminobenzamidine dihydrochloride, a degradation product of a compound related to 4-Isothiocyanatobenzamide, has shown anti-glaucoma potential (Cesar et al., 2020).

In the field of materials science, 4-Isothiocyanatobenzamide and its analogs have been used in electropolymerization studies, particularly in the development of electrochemical transducers for applications like immunosensors for diseases such as dengue (Santos et al., 2019).

Orientations Futures

Research into isothiocyanates, including 4-Isothiocyanatobenzamide, continues to be a vibrant field. Future directions may include the development of new synthetic methods with low toxicity, safety, low cost, and high output rate . Additionally, reactive oxygen species (ROS)-based nanotherapy is emerging as an effective approach for eliminating glioma via generating large amounts of ROS in glioma cells .

Propriétés

IUPAC Name |

4-isothiocyanatobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)6-1-3-7(4-2-6)10-5-12/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOVSZUEMCUDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isothiocyanatobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.